molecular formula C22H17I2N3O2 B12058173 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B12058173
M. Wt: 609.2 g/mol
InChI Key: XUKNDZDRCCGZOF-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazide precursor to form the propanehydrazide derivative. This step may involve the use of hydrazine hydrate and a suitable solvent like ethanol under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the propanehydrazide derivative with 4-hydroxybenzaldehyde to form the desired compound. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the hydrazide group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Deiodinated derivatives or reduced hydrazide forms.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets through its functional groups. The carbazole core can participate in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its combination of iodine-substituted carbazole and hydrazide functional groups. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C22H17I2N3O2

Molecular Weight

609.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H17I2N3O2/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(28)6-2-14/h1-8,11-13,28H,9-10H2,(H,26,29)/b25-13+

InChI Key

XUKNDZDRCCGZOF-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.